

Application Notes and Protocols: Utilizing GPR41 Knockout Mice to Elucidate Agonist Effects

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Compound of Interest

Compound Name: *GPR41 agonist-1*

Cat. No.: *B10819967*

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Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are metabolites produced by the gut microbiota from dietary fiber. GPR41 is implicated in various physiological processes, including energy homeostasis, glucose metabolism, and immune responses. The use of GPR41 knockout (KO) mice is a critical tool for definitively attributing the in vivo effects of agonists to the activation of this receptor. By comparing the physiological responses to agonist administration in wild-type (WT) and GPR41 KO mice, researchers can validate GPR41 as the specific molecular target. These application notes provide a comprehensive guide to designing and conducting experiments using GPR41 KO mice to study the effects of GPR41 agonists.

Data Presentation

The following tables summarize quantitative data from studies comparing the effects of GPR41 agonists in wild-type and GPR41 knockout mice.

Table 1: Metabolic Effects of Propionate Administration in Wild-Type vs. GPR41 KO Mice

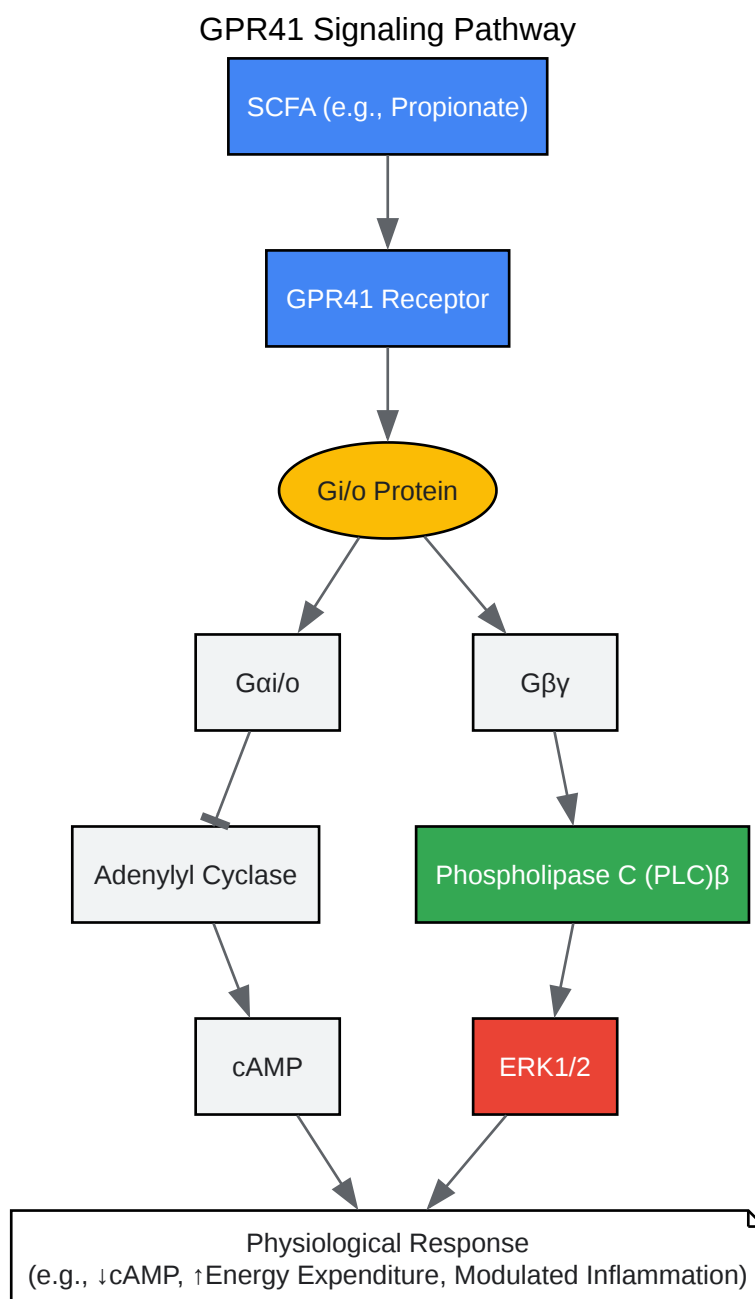
Parameter	Wild-Type (WT) Mice	GPR41 KO Mice	Reference
Energy Expenditure	Increased following propionate administration	No significant change following propionate administration	[1]
Heart Rate	Increased following propionate administration	No significant change following propionate administration	[1]
Body Fat Mass	No significant change with acute administration	Male GPR41 KO mice exhibit increased body fat mass on both low- and high-fat diets compared to WT.[2]	[2]
Glucose Tolerance	Improved following SCFA administration	Impaired oral glucose tolerance.[1]	
Insulin Secretion	SCFA administration can modulate insulin secretion.	GPR41 KO mice show fasting hypoglycemia and increased basal and glucose-induced insulin secretion.	
Plasma Leptin Levels	Increased following oral propionate administration.	Disputed, with some studies showing no GPR41 expression in adipocytes.	
Gut Motility	Suppressed by PYY, which is released upon GPR41 activation.	Increased gut motility, leading to reduced SCFA absorption.	

Table 2: Inflammatory Responses to Agonists in Wild-Type vs. GPR41 KO Mice

Condition/Agonist	Wild-Type (WT) Mice	GPR41 KO Mice	Reference
TNBS-induced colitis	Experience intestinal inflammation.	Reduced inflammatory responses compared to WT mice.	
Ethanol-induced inflammation	Experience intestinal inflammation.	Reduced inflammatory responses compared to WT mice.	
Citrobacter rodentium infection	Mount an immune response to clear the infection.	Slower immune response and delayed bacterial clearance compared to WT mice.	
Chemokine & Cytokine Production	SCFAs activate intestinal epithelial cells to produce chemokines and cytokines.	Reduced production of chemokines and cytokines in response to SCFAs.	

Signaling Pathways and Experimental Logic

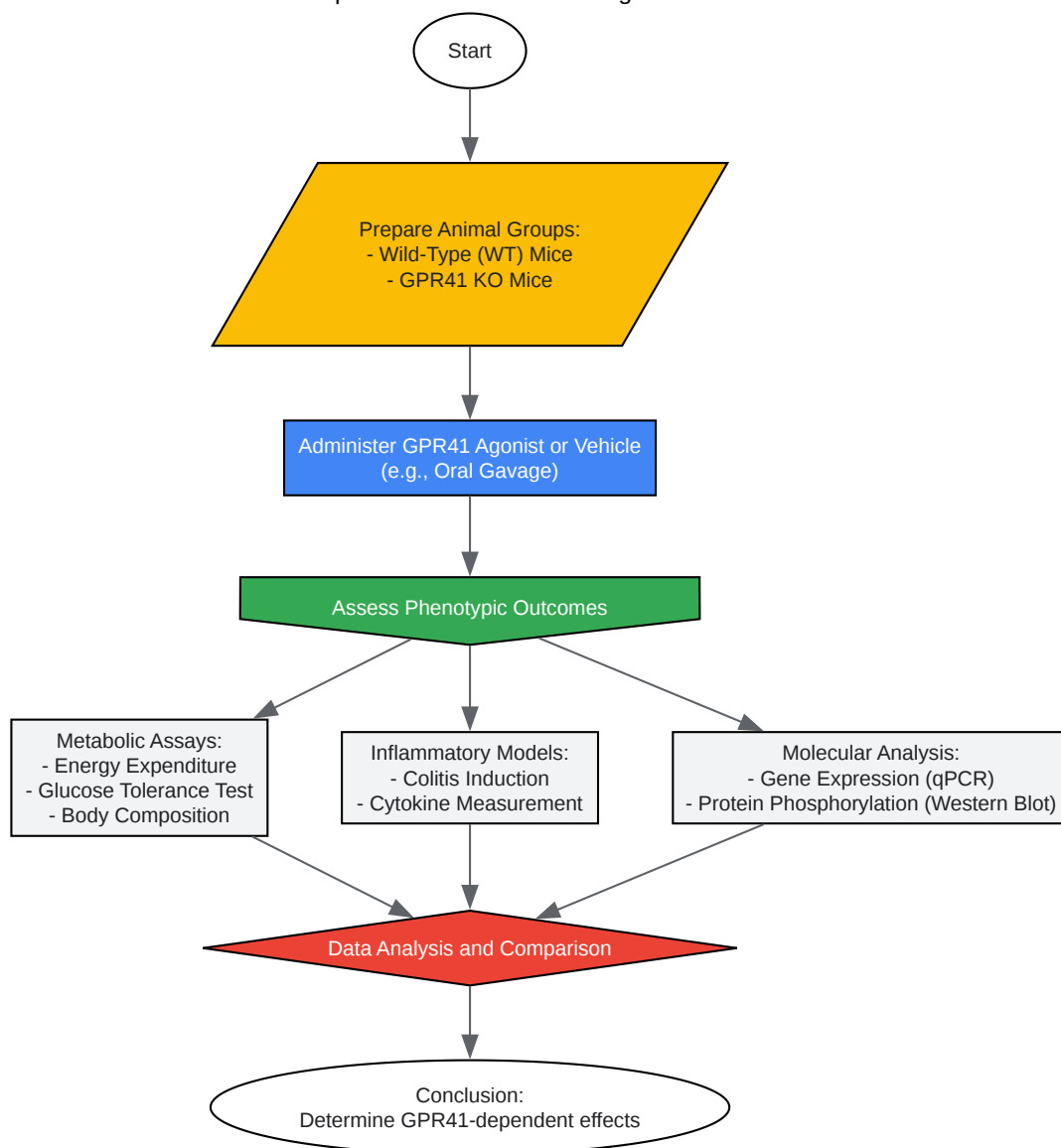
The following diagrams illustrate the key signaling pathways of GPR41 and the logical workflow for using GPR41 KO mice in agonist studies.

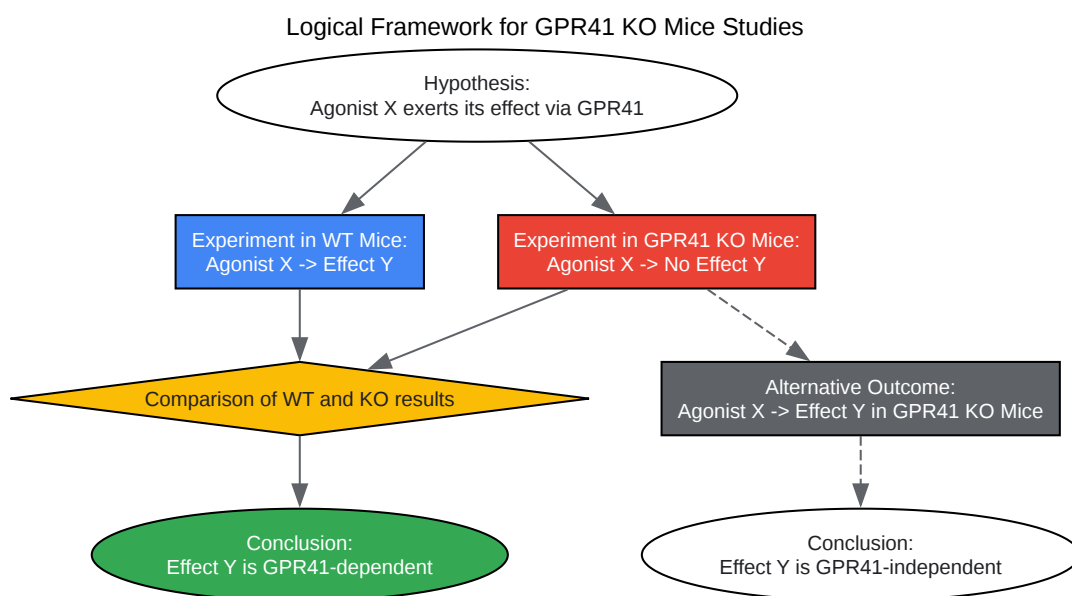


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Caption: GPR41 Signaling Pathway.

Experimental Workflow for Agonist Studies





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References

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- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
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